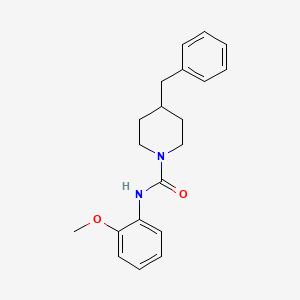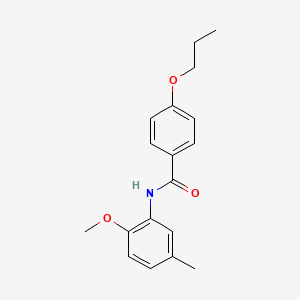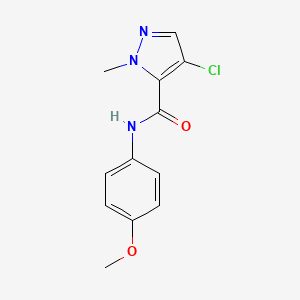
ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research for its ability to inhibit the activation of EGFR and downstream signaling pathways.
作用机制
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate inhibits the activation of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The inhibition of these pathways results in the inhibition of cellular processes such as proliferation, migration, and invasion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation, migration, and invasion of cells that overexpress EGFR. It has also been shown to induce apoptosis in cancer cells. In the nervous system, this compound has been shown to play a role in the development and function of neurons, as well as in synaptic plasticity. In wound healing and tissue repair, this compound has been shown to promote the migration and proliferation of fibroblasts and keratinocytes.
实验室实验的优点和局限性
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. It is also highly selective for EGFR and does not inhibit other receptor tyrosine kinases. However, this compound also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Additionally, this compound could be used to investigate the role of EGFR in other cellular processes and diseases beyond cancer.
合成方法
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the protection of the carboxylic acid group with an ethyl ester group using ethyl chloroformate. The resulting ethyl 5-chloro-2-methoxybenzoate is then reacted with piperazine in the presence of a base to form the corresponding piperazinecarboxylic acid. The final step involves the coupling of the piperazinecarboxylic acid with 5-chloro-2-methoxybenzoyl chloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
科学研究应用
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate has been widely used in scientific research as a tool to investigate the role of EGFR signaling in various cellular processes. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells that overexpress EGFR, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the role of EGFR in the development and function of the nervous system, as well as in wound healing and tissue repair.
属性
IUPAC Name |
ethyl 4-(5-chloro-2-methoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-22-15(20)18-8-6-17(7-9-18)14(19)12-10-11(16)4-5-13(12)21-2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXCFODRTWGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318736.png)


![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)
![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)
![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)


![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)